molecular formula C24H18N2 B13655927 3'-(9H-Carbazol-9-yl)-[1,1'-biphenyl]-4-amine

3'-(9H-Carbazol-9-yl)-[1,1'-biphenyl]-4-amine

Cat. No.: B13655927
M. Wt: 334.4 g/mol
InChI Key: ULOTTYPEMHNXNG-UHFFFAOYSA-N
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Description

3’-(9H-Carbazol-9-yl)-[1,1’-biphenyl]-4-amine is a compound that belongs to the family of carbazole derivatives. It is known for its unique structural properties, which include a biphenyl core linked to a carbazole moiety. This compound is widely used in organic electronics, particularly in organic light-emitting diodes (OLEDs) and thermally activated delayed fluorescence (TADF) materials .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-(9H-Carbazol-9-yl)-[1,1’-biphenyl]-4-amine typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of 3’-(9H-Carbazol-9-yl)-[1,1’-biphenyl]-4-amine follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3’-(9H-Carbazol-9-yl)-[1,1’-biphenyl]-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted biphenyl and carbazole compounds .

Scientific Research Applications

3’-(9H-Carbazol-9-yl)-[1,1’-biphenyl]-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3’-(9H-Carbazol-9-yl)-[1,1’-biphenyl]-4-amine involves its ability to form exciplexes with electron acceptors. This process is crucial in OLED and TADF applications, where the compound facilitates efficient energy transfer and emission. The molecular targets include the electron acceptors in the device, and the pathways involved are related to the formation and decay of excited states .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3’-(9H-Carbazol-9-yl)-[1,1’-biphenyl]-4-amine is unique due to its specific structural arrangement, which provides a balance between electron-rich and electron-deficient regions. This balance is crucial for its performance in OLED and TADF applications, making it a versatile and valuable compound in organic electronics .

Properties

Molecular Formula

C24H18N2

Molecular Weight

334.4 g/mol

IUPAC Name

4-(3-carbazol-9-ylphenyl)aniline

InChI

InChI=1S/C24H18N2/c25-19-14-12-17(13-15-19)18-6-5-7-20(16-18)26-23-10-3-1-8-21(23)22-9-2-4-11-24(22)26/h1-16H,25H2

InChI Key

ULOTTYPEMHNXNG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=CC(=C4)C5=CC=C(C=C5)N

Origin of Product

United States

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